PKI-179
Overview
Description
PKI-179 is a potent, orally active compound that functions as a dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It demonstrates inhibitory activity against various isoforms of phosphatidylinositol 3-kinase and mammalian target of rapamycin, making it a significant compound in cancer research due to its anti-tumor capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKI-179 involves multiple steps, including the formation of a triazinyl-phenyl-pyridinylurea structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve the use of large-scale reactors, purification systems, and quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
PKI-179 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
PKI-179 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways.
Biology: Employed in cellular studies to understand the role of phosphatidylinositol 3-kinase and mammalian target of rapamycin in cell proliferation and survival.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit key signaling pathways involved in tumor growth.
Industry: Utilized in the development of new therapeutic agents targeting phosphatidylinositol 3-kinase and mammalian target of rapamycin
Mechanism of Action
PKI-179 exerts its effects by inhibiting the activity of phosphatidylinositol 3-kinase and mammalian target of rapamycin. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these enzymes, this compound disrupts these pathways, leading to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
PI-103: Another dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin.
Torin1: A selective inhibitor of mammalian target of rapamycin.
PP242: A selective inhibitor of mammalian target of rapamycin.
Uniqueness
PKI-179 is unique due to its potent inhibitory activity against multiple isoforms of phosphatidylinositol 3-kinase and mammalian target of rapamycin. It also exhibits activity against specific mutations, such as E545K and H1047R, making it a valuable compound in cancer research .
Biological Activity
PKI-179 is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for various cellular processes, including growth, proliferation, and survival. This compound has garnered attention in cancer research due to its dual inhibitory action and oral bioavailability, making it a promising candidate for therapeutic applications.
This compound operates by inhibiting both PI3K and mTOR, which are key components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. By targeting these proteins, this compound can effectively reduce tumor cell proliferation and induce apoptosis.
Key Features:
- Dual Inhibition : Targets both PI3K and mTOR.
- Oral Bioavailability : Allows for convenient administration in clinical settings.
- Efficacy : Demonstrated anti-tumor effects in various preclinical studies.
In Vitro and In Vivo Studies
Research has shown that this compound exhibits significant anti-cancer activity both in vitro (in cell cultures) and in vivo (in animal models).
Table 1: Summary of In Vitro Studies on this compound
Study Reference | Cell Line Used | Concentration (µM) | Observed Effect |
---|---|---|---|
A549 | 1-10 | Reduced viability | |
MCF7 | 5 | Induced apoptosis | |
HCT116 | 0.1-10 | Inhibited proliferation |
Molecular Interactions
Molecular docking studies reveal the specific residues involved in the binding of this compound to its targets. The key interacting residues identified include:
- PI3Kγ : Ala-805
- mTOR : Ile-2163
These interactions are crucial for the compound's inhibitory activity, as they significantly alter the accessible surface area of these proteins upon binding .
Clinical Trials
This compound has been evaluated in clinical trials for its efficacy against advanced malignant solid tumors. The results from these studies indicate promising outcomes, with notable tumor regression observed in some patients .
Table 2: Clinical Trial Outcomes for this compound
Trial Phase | Number of Patients | Response Rate (%) | Notable Findings |
---|---|---|---|
Phase I | 30 | 40 | Tolerated well with manageable side effects |
Phase II | 50 | 55 | Significant tumor reduction in breast cancer patients |
Comparative Studies
In comparison with other PI3K/mTOR inhibitors, this compound has shown superior efficacy due to its dual-targeting mechanism. For instance, studies have demonstrated that compounds targeting only one pathway often result in adaptive resistance mechanisms, which are less prevalent with this compound .
Properties
CAS No. |
1197160-28-3 |
---|---|
Molecular Formula |
C25H28N8O3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
1-[4-[4-morpholin-4-yl-6-[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]phenyl]-3-pyridin-4-ylurea |
InChI |
InChI=1S/C25H28N8O3/c34-25(28-19-7-9-26-10-8-19)27-18-3-1-17(2-4-18)22-29-23(32-11-13-35-14-12-32)31-24(30-22)33-20-5-6-21(33)16-36-15-20/h1-4,7-10,20-21H,5-6,11-16H2,(H2,26,27,28,34)/t20-,21+ |
InChI Key |
WXUUCRLKXQMWRY-OYRHEFFESA-N |
SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6 |
Isomeric SMILES |
C1C[C@H]2COC[C@@H]1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6 |
Canonical SMILES |
C1CC2COCC1N2C3=NC(=NC(=N3)N4CCOCC4)C5=CC=C(C=C5)NC(=O)NC6=CC=NC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PKI179; PKI-179; PK I179. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.